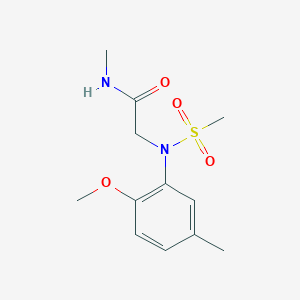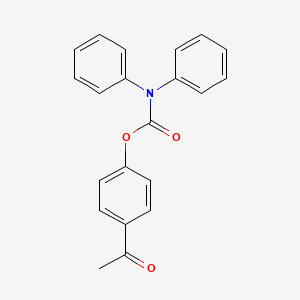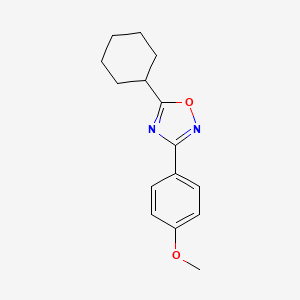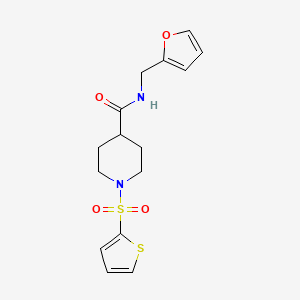
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline family of alkaloids. This compound has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the expression of inflammatory cytokines, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as an anti-cancer agent. This compound has been found to have cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited availability. Further research is needed to develop more efficient synthesis methods for this compound.
Future Directions
There are several future directions for research on 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for cancer. Additionally, more research is needed to explore the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory diseases.
Synthesis Methods
The synthesis of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One method involves the condensation of 2-methyl-2-butenal and 2,3-dimethoxyphenethylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethoxyphenethylamine with 2-methyl-2-butenyl chloride in the presence of a base. Both methods result in the formation of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline with good yields.
Scientific Research Applications
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in scientific research. One of the main areas of research is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-5-12(2)10-17-7-6-13-8-15(18-3)16(19-4)9-14(13)11-17/h5,8-9H,6-7,10-11H2,1-4H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYIFVRAZPHHA-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)




![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)
![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)
![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)

![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)
![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)